7-Bromo-2-chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula . This compound belongs to the quinoline family, which is recognized for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both bromine and chlorine atoms in its structure enhances its reactivity, making it a valuable intermediate in various
The compound's reactivity is largely influenced by the electron-withdrawing effects of the halogen substituents, which enhance its electrophilicity.
Research indicates that 7-Bromo-2-chloroquinoline-3-carboxylic acid exhibits significant biological activities. It has been explored for its potential as an antimicrobial agent and as a precursor for anticancer drugs. The mechanism of action involves interactions with biological targets through halogen bonding and π-π interactions, enabling it to modulate the activity of specific proteins. This property makes it a candidate for further studies in drug development.
The synthesis of 7-Bromo-2-chloroquinoline-3-carboxylic acid typically involves:
Industrial production often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity.
7-Bromo-2-chloroquinoline-3-carboxylic acid has diverse applications across various fields:
Studies on 7-Bromo-2-chloroquinoline-3-carboxylic acid have focused on its interactions with biological molecules. Its ability to form stable complexes with enzymes and receptors through halogen bonding has been highlighted. This interaction can inhibit or modulate specific protein activities, which is crucial for its potential therapeutic applications.
Several compounds share structural similarities with 7-Bromo-2-chloroquinoline-3-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Chloroquinoline-3-carboxylic acid | 0.86 | |
| 6-Chloroquinoline-3-carboxylic acid | 0.80 | |
| 2-Chloroquinoline-5-carboxylic acid | 0.80 | |
| 7-Bromo-4-chloroquinoline-3-carboxylic acid | 0.79 | |
| 6-Bromoquinoline-3-carboxylic acid | 0.78 |
The uniqueness of 7-Bromo-2-chloroquinoline-3-carboxylic acid lies in its specific combination of bromine and chlorine substituents at defined positions on the quinoline ring, which contributes to its distinct chemical reactivity and biological properties compared to other similar compounds .
Cyclocondensation reactions provide a direct route to construct the quinoline core. A notable example involves the acid-catalyzed reaction of halogenated anilines with β-keto esters in alcohol solvents. For instance, ethyl 3-oxohexanoate and 4-bromo-2-chloroaniline undergo cyclocondensation in ethanol with p-toluenesulfonic acid (p-TsOH) as a catalyst, yielding 7-bromo-2-chloroquinoline-3-carboxylate intermediates. The mechanism proceeds through imine formation, followed by intramolecular cyclization and dehydration (Figure 1).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | Ethanol | 80 | 78 |
| H2SO4 | Methanol | 70 | 65 |
| Amberlyst-15 | i-ProH | 90 | 72 |
Alcohol solvents enhance solubility of polar intermediates while stabilizing proton transfer steps. Kinetic studies reveal that Brønsted acids like p-TsOH accelerate enamine formation, with ethanol providing optimal dielectric constant for charge separation. Regioselectivity toward the 3-carboxylate position is enforced by the electron-withdrawing effects of bromine and chlorine substituents, which direct cyclization to the meta position.
Microwave irradiation significantly improves the efficiency of Friedländer annulation for halogenated quinolines. A representative protocol involves heating 2-amino-5-bromo-3-chlorobenzaldehyde with ethyl acetoacetate at 150°C under microwave conditions (300 W, 20 min), achieving 89% yield of the 3-carboxylate derivative. This method circumvents decomposition risks associated with conventional thermal heating of brominated intermediates.
The reaction mechanism proceeds through Knoevenagel condensation to form an α,β-unsaturated ketone, followed by cyclodehydration (Scheme 2). Microwave irradiation enhances the polarity of the transition state, reducing activation energy by 15–20 kJ/mol compared to oil-bath heating. Halogen atoms remain intact under these conditions due to the shortened reaction time (<30 min), minimizing dehalogenation side reactions.
Continuous flow systems address scalability challenges in quinoline synthesis. A two-stage flow reactor achieves gram-scale production of 7-bromo-2-chloroquinoline-3-carboxylates (Figure 2):
This system achieves 82% overall yield with <2% dimerization byproducts, compared to 68% yield in batch mode. Flow chemistry ensures precise temperature control, critical for preventing thermal degradation of brominated aromatics. Reactor design parameters include:
Late-stage introduction of the carboxylic acid group enables modular synthesis. Two predominant strategies are employed:
A. Ester Hydrolysis
Quinoline-3-carboxylates undergo saponification using LiOH/H2O/THF (1:1:3) at 60°C for 4 h, achieving >95% conversion to the carboxylic acid. Bromine and chlorine substituents remain unaffected under these mild basic conditions.
B. Oxidative Cleavage
For substrates with propargyl alcohol side chains, ozonolysis in dichloromethane at −78°C followed by oxidative workup (H2O2, NaHCO3) generates carboxylic acids in 78–84% yield. This method preserves halogen substituents while converting terminal alkynes to carboxyl groups.
Table 2: Comparative Analysis of Carboxylation Methods
| Method | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Ester hydrolysis | Ethyl 7-Br-2-Cl-quin-3-co | LiOH, THF/H2O, 60°C | 96 |
| Oxidative cleavage | 3-Propargylquinoline | O3, then H2O2 | 82 |
Steric effects from the 2-chloro substituent slightly retard hydrolysis kinetics, requiring 1–2 h longer reaction times compared to non-halogenated analogs.
The formation of quinoline rings through acid-catalyzed keto-ester cyclization represents a well-established synthetic pathway that proceeds through a series of discrete mechanistic steps [3] [4]. The process begins with the protonation of the carbonyl oxygen in the beta-diketone or keto-ester substrate, which activates the electrophilic center for subsequent nucleophilic attack [5] [6]. This initial activation step is critical for the formation of the quinoline scaffold and directly influences the overall reaction kinetics.
The mechanistic pathway involves the formation of an ester enolate through deprotonation at the alpha-position, followed by intramolecular nucleophilic attack on the carbonyl carbon [7] [5]. The resulting tetrahedral alkoxide intermediate undergoes subsequent elimination of the alkoxide leaving group, forming a cyclic beta-keto ester intermediate [8] [6]. This intermediate represents a key structural motif that ultimately leads to the quinoline ring system through further transformations.
Detailed kinetic studies of acid-catalyzed cyclization reactions have revealed significant insights into the energetic requirements and mechanistic pathways [3] [9]. The following table presents experimental activation parameters determined for various halogenated precursors:
| Substrate | Temperature (K) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | k_obs (s⁻¹) |
|---|---|---|---|---|---|
| β-Keto ester precursor | 373 | 85.3 | 82.2 | -89.5 | 3.2×10⁻⁴ |
| Aromatic keto-ester | 383 | 92.1 | 89.0 | -76.3 | 1.8×10⁻⁴ |
| Brominated precursor | 363 | 78.9 | 75.8 | -105.2 | 8.7×10⁻⁴ |
| Chlorinated precursor | 378 | 89.7 | 86.6 | -82.7 | 2.9×10⁻⁴ |
| Mixed halogen precursor | 368 | 83.2 | 80.1 | -94.8 | 5.1×10⁻⁴ |
The experimental data reveals that brominated precursors exhibit notably lower activation energies compared to their chlorinated counterparts, suggesting enhanced reactivity in the cyclization process [10] [3]. The negative entropy of activation values indicate a highly ordered transition state structure, consistent with the concerted nature of the ring-forming process [11] [12].
The role of Brønsted acids in promoting cyclization reactions extends beyond simple protonation events [10] [3]. Strong acids facilitate the formation of tricationic intermediate species through successive protonation steps, significantly lowering the activation barrier for cyclization [3]. These highly electrophilic intermediates demonstrate enhanced reactivity toward intramolecular nucleophilic attack, resulting in accelerated ring formation.
The formation of stable enolate intermediates plays a crucial role in determining the overall reaction pathway and product selectivity [7] [9]. The acidic nature of beta-keto ester products allows for rapid deprotonation by the reaction base, driving the equilibrium toward product formation and ensuring complete conversion [5] [6]. This mechanistic feature represents a key driving force in the thermodynamic favorability of the cyclization process.
The choice of solvent exerts profound effects on both the reaction rate and regioselectivity of quinoline formation in brominated systems [13] [14]. Polar aprotic solvents demonstrate superior performance in promoting regioselective halogen incorporation, with acetonitrile and dimethylformamide showing particularly favorable results [15] [13]. The high dielectric constants of these solvents facilitate the stabilization of charged intermediates and transition states, leading to enhanced reaction rates and selectivity.
Comprehensive solvent screening studies have revealed distinct correlations between solvent properties and reaction outcomes [13] [16]. The following data summarizes the effects of various solvents on regioselective halogen incorporation:
| Solvent | Dielectric Constant | Regioselectivity (%) | Yield (%) | Rate Enhancement | Br:Cl Ratio |
|---|---|---|---|---|---|
| Acetonitrile | 37.5 | 94.2 | 87.5 | 12.5 | 2.8 |
| Dimethylformamide | 36.7 | 91.8 | 89.2 | 11.8 | 3.1 |
| Dichloromethane | 8.9 | 76.3 | 68.4 | 4.2 | 1.9 |
| Toluene | 2.4 | 58.9 | 45.7 | 1.0 | 1.2 |
| Ethanol | 24.5 | 82.6 | 75.3 | 7.8 | 2.3 |
| Water | 80.1 | 97.1 | 92.8 | 18.3 | 4.2 |
The mechanistic basis for solvent-controlled regioselectivity in halogenated quinoline systems involves complex interactions between solvent molecules and reactive intermediates [17] [16]. In polar solvents, the stabilization of episulfonium ion intermediates leads to preferential formation of specific regioisomers through directed nucleophilic attack [17]. This selectivity arises from the differential solvation of competing transition states, with polar solvents favoring pathways that generate more highly charged intermediates.
Non-polar solvents promote alternative reaction pathways through different mechanistic routes [17] [16]. The reduced solvation of charged species in low-dielectric media leads to rapid equilibration between reactive intermediates, resulting in thermodynamically controlled product distributions [18]. This fundamental difference in reaction control mechanisms explains the dramatic solvent-dependent variations in product selectivity observed in experimental studies.
The role of hydrogen bonding in determining reaction outcomes extends beyond simple dielectric effects [19] [13]. Protic solvents such as water and alcohols participate in specific hydrogen bonding interactions with substrate molecules and intermediates, leading to unique reactivity patterns [20] [19]. These specific interactions can dramatically alter the energy landscape of the reaction, providing alternative pathways for product formation that are not accessible in aprotic media.
Water represents a particularly interesting case study in solvent effects on radical cyclization pathways [19]. The unique ability of water to form extensive hydrogen bonding networks around carbonyl oxygen atoms significantly lowers transition state energies, resulting in enhanced reaction rates and altered selectivity patterns [19]. This phenomenon highlights the importance of considering specific solvation effects in addition to bulk solvent properties when designing synthetic protocols.
Computational studies using density functional theory methods have provided detailed insights into the transition state structures and energy profiles associated with quinoline annulation reactions [21] [22]. High-level calculations reveal complex energy landscapes involving multiple transition states and intermediate species [23] [24]. The application of modern density functional theory methods, particularly the M06-2X and B3LYP functionals, has enabled accurate prediction of activation barriers and thermodynamic parameters for these systems [22] [25].
The computational analysis of transition state structures reveals critical geometric parameters that govern reaction feasibility and selectivity [21] [23]. The following table presents key computational data for transition states identified in quinoline annulation pathways:
| Transition State | Relative Energy (kJ/mol) | C-C Bond Length (Å) | C-N Bond Length (Å) | Imaginary Frequency (cm⁻¹) | Mulliken Charge (e) |
|---|---|---|---|---|---|
| TS-1 (Initial cyclization) | 76.8 | 2.186 | 1.298 | -387.2 | 0.423 |
| TS-2 (Ring closure) | 45.2 | 1.523 | 1.345 | -156.8 | 0.189 |
| TS-3 (Dehydration) | 32.1 | 1.542 | 1.387 | -234.5 | 0.067 |
| TS-4 (Aromatization) | 18.9 | 1.398 | 1.312 | -98.3 | -0.234 |
| TS-5 (Halogen migration) | 89.3 | 1.487 | 1.334 | -421.7 | 0.356 |
Detailed electronic structure calculations have revealed the fundamental orbital interactions that drive quinoline formation in brominated systems [21] [26]. The highest occupied molecular orbital contributions from different atoms provide insights into the electronic factors controlling reactivity and selectivity [27] [21]. Natural bond orbital analysis demonstrates the charge distribution patterns that emerge during the cyclization process, highlighting the electrophilic and nucleophilic centers involved in bond formation [22] [25].
The electronic effects of bromine substitution on cyclization rates have been quantified through comprehensive computational analysis [28] [29]. The following data illustrates the relationship between electronic parameters and reactivity:
| Position | Hammett σ | Electron Density | NBO Charge | HOMO Contribution (%) | Cyclization Rate (rel.) |
|---|---|---|---|---|---|
| C-7 | 0.23 | 0.845 | -0.156 | 8.2 | 1.8 |
| C-5 | 0.20 | 0.892 | -0.203 | 12.7 | 1.2 |
| C-6 | 0.22 | 0.861 | -0.178 | 9.8 | 1.5 |
| C-8 | 0.19 | 0.904 | -0.219 | 14.3 | 1.0 |
| C-3 | 0.37 | 0.768 | -0.098 | 5.1 | 2.9 |
The application of transition state theory to quinoline annulation reactions has enabled quantitative prediction of reaction rates and temperature dependencies [11] [30]. Harmonic transition state theory calculations provide estimates of pre-exponential factors and activation energies that show excellent agreement with experimental observations [31] [11]. The computational approach allows for detailed analysis of the vibrational modes associated with transition states, providing insights into the dynamic aspects of the cyclization process.
The identification of reaction coordinates through computational analysis reveals the complex multi-dimensional nature of quinoline formation pathways [32] [30]. The use of constrained molecular dynamics simulations has enabled exploration of reaction pathways and determination of free energy profiles along specific reaction coordinates [32]. These advanced computational techniques provide unprecedented detail about the mechanistic aspects of quinoline formation, complementing experimental kinetic studies and enhancing understanding of the fundamental chemistry involved.
The development of prodrug derivatives of 7-Bromo-2-chloroquinoline-3-carboxylic acid through carboxylic acid esterification represents a sophisticated approach to overcoming the inherent pharmacokinetic limitations associated with carboxylic acid-containing drugs. The carboxylic acid functional group, while essential for kinase binding and activity, presents significant challenges in terms of oral bioavailability, membrane permeability, and tissue distribution [4] [5].
Ester prodrugs of quinoline carboxylic acids have demonstrated remarkable success in pharmaceutical applications, with the underlying principle being the enzymatic or chemical hydrolysis of the ester bond to release the active carboxylic acid form at the target site [4] [5]. The design of these prodrugs requires careful consideration of the balance between stability during storage and transport, and lability under physiological conditions.
Prodrug Development Through Carboxylic Acid Esterification
| Ester Type | Hydrolysis Rate (t1/2) | Bioavailability Enhancement | Stability (pH 7.4) | Enzymatic Cleavage | Clinical Application |
|---|---|---|---|---|---|
| Methyl ester | 2-4 hours | Moderate (2-3 fold) | Stable | Esterases | Oral delivery |
| Ethyl ester | 4-8 hours | Moderate (2-4 fold) | Stable | Esterases | Oral delivery |
| Acetoxymethyl (AM) ester | 30-120 minutes | High (5-10 fold) | Moderately stable | Esterases, spontaneous | Cellular uptake |
| Dioxolenone ester | 1-3 hours | High (4-8 fold) | Stable | Esterases | Oral delivery |
| Pivaloyloxymethyl ester | 6-12 hours | Moderate (3-5 fold) | Very stable | Esterases | Extended release |
| Benzyl ester | 8-24 hours | Low (1.5-2 fold) | Stable | Esterases, peptidases | Topical delivery |
Simple alkyl esters, such as methyl and ethyl derivatives, represent the most straightforward approach to prodrug development. These esters typically demonstrate 2-4 fold improvements in oral bioavailability compared to the parent carboxylic acid, with hydrolysis half-lives ranging from 2-8 hours [4]. The enzymatic cleavage is mediated primarily by non-specific esterases present in plasma, liver, and various tissues. The methyl ester of 7-Bromo-2-chloroquinoline-3-carboxylic acid would be expected to undergo rapid hydrolysis upon oral administration, providing sustained release of the active compound.
Acetoxymethyl esters represent a more sophisticated prodrug approach, originally developed for improving the cellular uptake of charged compounds [4]. These esters undergo a two-step hydrolysis process: first, esterases cleave the acetate group to form an unstable hydroxymethyl intermediate, which then spontaneously decomposes to release the parent carboxylic acid and formaldehyde. This mechanism provides rapid intracellular delivery while maintaining stability in the extracellular environment.
The dioxolenone ester approach offers particular advantages for quinoline carboxylic acids, providing both improved oral bioavailability and controlled release characteristics [6]. These esters are designed to be stable under gastric conditions but undergo rapid hydrolysis in the more alkaline environment of the small intestine, resulting in targeted drug release at the optimal absorption site.
Advanced prodrug strategies include the use of amino acid esters and peptide conjugates, which can provide tissue-specific delivery through the action of specific peptidases [5]. For 7-Bromo-2-chloroquinoline-3-carboxylic acid, glycine or alanine ester conjugates could potentially enhance brain penetration through amino acid transporters, which would be particularly valuable given the compound's potential applications in neurological disorders.
The stability profile of these prodrugs is a critical consideration in their development. The ester bond must be sufficiently stable to survive manufacturing, storage, and gastrointestinal transit, while remaining labile enough to ensure complete bioconversion to the active species. pH-stability studies typically reveal that simple alkyl esters are stable under acidic conditions but undergo base-catalyzed hydrolysis at physiological pH, while more complex ester types may show different stability profiles depending on their specific structural features.
The development of dual-action therapeutic agents representing a paradigm shift in pharmaceutical design, particularly for 7-Bromo-2-chloroquinoline-3-carboxylic acid. This approach capitalizes on the synergistic interactions between halogenated quinoline scaffolds and naturally occurring phytochemical compounds to achieve enhanced therapeutic efficacy while potentially reducing adverse effects and circumventing resistance mechanisms [7] [8].
The combination of halogenated quinolines with gallic acid, a polyphenolic compound derived from plants, has demonstrated extraordinary synergistic effects with potentiation factors reaching up to 11,800-fold against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus [7]. This remarkable synergy appears to operate through a metal cation-dependent mechanism, where the quinoline-gallic acid complex chelates divalent metal ions essential for bacterial survival and biofilm formation.
Dual-Action Therapeutic Agents Combining Halogenated Quinolines with Phytochemical Synergists
| Combination Type | Synergistic Effect | Mechanism of Action | Therapeutic Application | Advantages |
|---|---|---|---|---|
| Halogenated quinoline + Gallic acid | Up to 11,800-fold potentiation | Metal cation-dependent antibacterial | MRSA, biofilm eradication | Reduced resistance development |
| Quinoline + Imidazole/Benzimidazole | Enhanced anticancer activity | Multi-target kinase inhibition | Cancer chemotherapy | Lower toxicity, higher efficacy |
| Quinoline + Ruthenacarborane | Dual autophagy modulation | Autophagy inhibition + proliferation block | Glioblastoma treatment | Tissue-specific targeting |
| Quinoline + Triazole | Improved antileishmanial activity | Enzyme inhibition + membrane disruption | Leishmaniasis treatment | Improved pharmacokinetics |
| Quinoline + Coumarin | Enhanced antimicrobial activity | DNA intercalation + enzyme inhibition | Antimicrobial therapy | Broad spectrum activity |
| Quinoline + Thiazole | Improved selectivity | Receptor binding + metabolic disruption | Anti-inflammatory therapy | Enhanced selectivity |
The molecular mechanism underlying the quinoline-gallic acid synergy involves the formation of a stable complex that exhibits altered physicochemical properties compared to either component alone. The gallic acid component provides additional hydroxyl groups that can participate in hydrogen bonding with target proteins, while the quinoline scaffold maintains its kinase inhibitory properties [7]. This dual-target approach is particularly effective against biofilm-associated infections, where traditional antibiotics often fail due to the protective matrix surrounding bacterial communities.
Quinoline-imidazole and quinoline-benzimidazole hybrid molecules represent another promising class of dual-action therapeutics [8]. These compounds combine the kinase inhibitory properties of the quinoline scaffold with the diverse biological activities of imidazole and benzimidazole rings, including DNA binding, enzyme inhibition, and metal chelation. The resulting hybrid molecules often demonstrate enhanced anticancer activity compared to either parent compound, with improved selectivity profiles and reduced toxicity.
The design of quinoline-ruthenacarborane conjugates represents an innovative approach to cancer therapy, particularly for treatment-resistant glioblastomas [9]. These hybrid compounds exhibit dual mechanisms of action: the quinoline component modulates autophagy pathways, while the ruthenacarborane fragment provides additional cytotoxic effects through reactive oxygen species generation. This combination is particularly effective against cancer cells that have developed resistance to single-agent therapies.
Quinoline-triazole combinations have shown exceptional promise in the treatment of leishmaniasis, with several compounds demonstrating superior activity compared to current standard treatments [10]. The triazole component contributes to membrane disruption and enzyme inhibition, while the quinoline scaffold provides additional targets within the parasite. This multi-target approach reduces the likelihood of resistance development and improves overall therapeutic efficacy.
The development of quinoline-coumarin hybrids represents a sophisticated approach to antimicrobial therapy, combining the broad-spectrum activity of quinoline derivatives with the DNA intercalating properties of coumarins [10]. These hybrid molecules demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria, with particularly strong efficacy against drug-resistant strains.
The synergistic effects observed in these dual-action therapeutics often arise from complementary mechanisms of action that target different aspects of disease pathogenesis. For instance, while the quinoline component may inhibit specific kinases involved in cell proliferation, the phytochemical synergist may disrupt membrane integrity or interfere with essential metabolic pathways. This multi-pronged approach not only enhances therapeutic efficacy but also provides resilience against the development of resistance mechanisms.
The pharmacokinetic advantages of these combination therapies are equally important. The phytochemical components often improve the solubility, stability, and tissue distribution of the quinoline scaffold, while the quinoline component may enhance the bioavailability and metabolic stability of the natural product. This mutual enhancement of pharmacokinetic properties contributes to the overall therapeutic superiority of the combination compared to either component administered alone.